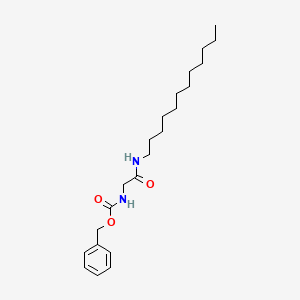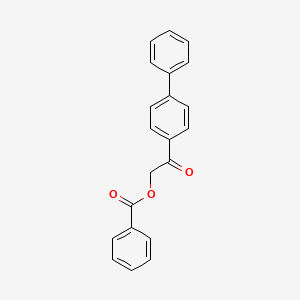
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone: is a chemical compound with the following properties:
Common Name: 2,3-dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
CAS Number: 54987-90-5
Molecular Formula: CHBrNO
Molecular Weight: 413.06 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of acetophenone with 2-nitrobenzaldehyde . The bromination occurs at the α-carbon position of the ketone group. The reaction proceeds as follows:
Acetophenone+2-Nitrobenzaldehyde→2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or ethyl acetate) with a brominating agent (e.g., bromine or N-bromosuccinimide). Acidic conditions may be employed to facilitate the bromination.
Chemical Reactions Analysis
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of α-hydrogens adjacent to the carbonyl group.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atoms can be substituted by other nucleophiles.
- Bromine (Br2)
- N-Bromosuccinimide (NBS)
- Hydrogenation catalysts (e.g., palladium on carbon) for nitro group reduction
Major Products: The major product of the bromination reaction is the target compound itself.
Scientific Research Applications
This compound finds applications in various fields:
- Chemistry : Used as a synthetic intermediate for other compounds.
- Biology : Investigated for its potential biological activities.
- Medicine : Studied for its pharmacological properties.
- Industry : May serve as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Acetophenone
- 2-Nitrobenzaldehyde
Remember that this compound’s uniqueness lies in its combination of bromine substitution and the nitrophenyl group
Properties
CAS No. |
6968-99-6 |
|---|---|
Molecular Formula |
C15H11Br2NO3 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H |
InChI Key |
LOYYEMPWEAHZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B12009777.png)

![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)



![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide](/img/structure/B12009840.png)
![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)

